(3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule with diverse applications in scientific research. Its unique structural composition, featuring both a fluorinated aromatic ring and a pyrrolidine ring, renders it a compound of interest across various fields including chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves several key steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: The synthesis typically begins with the creation of a (3-fluoro-4-methoxyphenyl) precursor. This might be achieved via a halogenation reaction, introducing a fluorine atom into a methoxyphenyl compound under controlled conditions.
Pyrrolidine Ring Incorporation: The next step involves introducing the pyrrolidine ring. This could be achieved through a cyclization reaction where the intermediate reacts with a suitable nitrogen-containing precursor to form the pyrrolidine ring.
Coupling Reaction: The final step involves the coupling of the (3-fluoro-4-methoxyphenyl) component with the pyrrolidine component, facilitated by a suitable coupling reagent, such as a peptide coupling agent under mild reaction conditions.
Industrial Production Methods
Industrial synthesis of this compound might employ scalable methods such as:
Continuous Flow Chemistry: This method allows for the continuous synthesis of large quantities of the compound while maintaining consistent reaction conditions.
Batch Processing: Traditional batch processing with optimized reaction conditions for each stage of synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly on the pyrrolidine ring.
Reduction: Reductive conditions can alter the fluorinated aromatic ring.
Substitution: Both the methoxy and fluoro groups on the phenyl ring make it amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reagents: Lithium aluminum hydride (LiAlH4) is a common choice.
Substitution Reagents: Organometallic reagents or halogenated agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
The compound finds extensive applications in multiple fields:
Chemistry: Used as a model compound in reaction mechanism studies.
Biology: Its interaction with biological systems is studied to understand cellular processes.
Medicine: Potential therapeutic agent for targeting specific biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mechanism of Action
Compared to other compounds with similar structures, this compound exhibits unique properties due to the presence of both a fluorinated aromatic ring and a pyrrolidine ring:
Unique Structural Features: The combination of a fluorinated aromatic ring and a pyrrolidine ring is rare.
Enhanced Stability: The fluorine atom increases the compound’s stability and bioavailability.
Comparison with Similar Compounds
(3-Fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Methoxyphenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-3-6-17(20-10-12)24-14-7-8-21(11-14)18(22)13-4-5-16(23-2)15(19)9-13/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBCSXMYSQTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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